molecular formula C12H13N3O2 B3376239 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1177272-21-7

5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3376239
CAS No.: 1177272-21-7
M. Wt: 231.25 g/mol
InChI Key: GHBZCKFXEVHQOO-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a pyridin-4-yl group at position 1 and an isopropyl substituent at position 5 (Figure 1). Its structural framework is frequently explored for applications in drug development, particularly in kinase inhibition and targeted protein degradation, due to the pyridine ring’s ability to engage in π-π stacking and the carboxylic acid’s role in solubility modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1-pyridin-4-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(2)11-7-10(12(16)17)14-15(11)9-3-5-13-6-4-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBZCKFXEVHQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often acetylacetone.

    Substitution with Pyridine: The pyrazole ring is then reacted with 4-bromopyridine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction) to introduce the pyridine moiety.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include ketones or alcohols depending on the specific conditions.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products vary based on the substituent introduced to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring can enhance the compound's selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. A notable study found that similar pyrazole derivatives effectively reduced inflammation markers in animal models .

Neuroprotective Effects
There is emerging evidence regarding the neuroprotective effects of this compound. Research has suggested that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. A specific study demonstrated its efficacy in reducing oxidative damage in neuronal cell cultures .

Agricultural Applications

Pesticide Development
this compound is being explored for its potential as a pesticide. The structural properties of pyrazole derivatives allow them to interact with biological systems in pests, potentially disrupting their metabolic processes. A case study revealed that modified pyrazole compounds exhibited significant insecticidal activity against common agricultural pests .

Herbicide Formulation
The compound's ability to inhibit specific enzymes in plants makes it a candidate for herbicide development. Research has shown that certain pyrazole derivatives can selectively inhibit weed growth without affecting crop yield, providing a sustainable approach to weed management .

Material Science Applications

Polymer Additives
In material science, this compound is being evaluated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have indicated that incorporating pyrazole derivatives into polymer matrices can improve their resistance to degradation under heat and stress conditions .

Nanotechnology
The compound's unique chemical structure allows for its use in nanotechnology applications, particularly in creating nanomaterials with specific functionalities. Research is ongoing into its role as a precursor for synthesizing nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxic effects against cancer cells
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Neuroprotective EffectsReduction of oxidative damage in neuronal cells
Agricultural SciencePesticide DevelopmentSignificant insecticidal activity against pests
Herbicide FormulationSelective inhibition of weed growth
Material SciencePolymer AdditivesImproved thermal stability and mechanical properties
NanotechnologyPotential precursor for nanoparticles

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Structure : Replaces the pyrazole core with a 1,2,3-triazole ring. The pyridin-3-yl group at position 1 and a formyl group at position 5 differ from the target compound’s pyridin-4-yl and isopropyl groups.
  • Properties : The triazole ring increases metabolic stability compared to pyrazoles. The formyl group introduces electrophilicity, enabling nucleophilic addition reactions, while the ethyl ester reduces solubility relative to the carboxylic acid in the target compound.
  • Applications : Primarily used in crystallography and Hirshfeld surface analysis due to its planar structure and strong intermolecular hydrogen bonds .

4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid

  • Structure : Contains a pyridin-2-yl group at position 1 and bulky benzoyl/phenyl substituents at positions 4 and 3.
  • The benzoyl group increases lipophilicity, reducing aqueous solubility.
  • Applications : Investigated for pyrazolo-pyridazine synthesis; however, steric hindrance from substituents limits cyclocondensation reactivity .

5-(5-Methyl-2-thienyl)-N′-[(1E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide

  • Structure : Features a thienyl group at position 5 and a carbohydrazide moiety instead of a carboxylic acid.
  • Reduced acidity compared to the target compound’s carboxylic acid.
  • Applications : Explored as a chelating agent or precursor for metal complexes due to its hydrazide functionality .

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

  • Structure : Differs in substituent positions: difluoromethyl at position 5 and carboxamide at position 4.
  • Properties : The electron-withdrawing difluoromethyl group increases acidity of adjacent protons, while the carboxamide improves bioavailability compared to carboxylic acid.
  • Applications : Patent literature highlights its use in kinase inhibition, leveraging the pyridin-4-yl group for target binding .

5-(4-(Methylthio)phenyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic Acid

  • Structure : Substituted with methylthio phenyl (position 5) and trifluoromethyl phenyl (position 1).
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability. The methylthio group participates in hydrophobic interactions but may oxidize to sulfone derivatives.
  • Applications: Potential use in agrochemicals due to its resistance to enzymatic degradation .

5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic Acid

  • Structure: Replaces pyridin-4-yl with a larger quinolin-2-yl group and substitutes isopropyl with methylphenyl.
  • Properties: The quinoline ring enables intercalation with biomolecules (e.g., DNA), while methylphenyl provides moderate steric hindrance.
  • Applications : Tested as an antiproliferative agent in cancer cell lines, demonstrating the impact of aromatic substituents on cytotoxicity .

5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic Acid

  • Structure : Lacks the isopropyl group at position 5 compared to the target compound.
  • Properties : Reduced steric bulk improves solubility but diminishes hydrophobic interactions.
  • Applications : Used as a synthetic intermediate for amide coupling in drug discovery .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties Applications References
5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Pyridin-4-yl (1), isopropyl (5) C14H15N3O2 High hydrogen bonding capacity Kinase inhibition, protein degradation
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl (1), formyl (5) C11H10N4O3 Planar structure, strong H-bonds Crystallography studies
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide Pyridin-4-yl (1), difluoromethyl (5) C10H9F2N5O Enhanced bioavailability Kinase inhibitors
5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid Quinolin-2-yl (1), methylphenyl (5) C20H15N3O2 DNA intercalation potential Anticancer agents

Research Findings and Implications

  • Substituent Position: Pyridin-4-yl groups (target compound) favor π-π stacking in enzyme active sites, whereas pyridin-3-yl () or quinolin-2-yl () groups alter binding orientations .
  • Functional Groups : Carboxylic acids (target compound, ) improve solubility and metal chelation, while esters () or carboxamides () optimize pharmacokinetics .
  • Steric Effects : Bulky substituents like isopropyl (target compound) or trifluoromethyl phenyl () enhance target selectivity but may reduce synthetic accessibility .

Biological Activity

5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1349988-73-3, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and its role in inhibiting key enzymes involved in various biochemical pathways.

Molecular Structure and Properties

The molecular formula of this compound is C10H12N3O2C_{10}H_{12}N_3O_2 with a molecular weight of approximately 203.20 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid functional group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal effects. The docking simulations performed suggest that the compound interacts effectively with microbial targets, enhancing its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
5-(Propan-2-yl)-1-(pyridin-4-yl)Antibacterial32 µg/mL
Antifungal16 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties , particularly its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. In vitro studies have shown that it exhibits potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively . This inhibition suggests that the compound may impede cancer cell proliferation.

Case Study: CDK Inhibition

In a recent study involving human tumor cell lines (HeLa, HCT116, A375), this compound demonstrated significant antiproliferative effects, indicating its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The biological evaluation of related compounds has revealed that the carboxylic acid functionality is crucial for inhibiting enzymes such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). These enzymes are involved in lipid metabolism and inflammation pathways . The presence of the carboxylic acid group enhances the binding affinity to these targets, suggesting that modifications to this part of the molecule could yield more potent inhibitors.

Table 2: Enzyme Inhibition Data

EnzymeCompoundInhibition TypeIC50 Value
cPLA2αThis compoundCompetitive0.45 µM
FAAHSameNoncompetitive0.55 µM

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyridine and isopropyl groups. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing the pyridin-4-yl moiety . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization. Purity optimization requires monitoring via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm absence of regioisomeric byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., pyrazole C3-carboxylic acid proton at δ ~12-13 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 274.1).
  • X-ray Crystallography : For absolute configuration determination (if crystalline).
  • FTIR : Carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and C=O (~1700 cm1^{-1}) .

Q. What are the known biological activities of pyrazole-3-carboxylic acid derivatives, and how are these assays designed?

  • Methodological Answer : Pyrazole derivatives are screened for enzyme inhibition (e.g., COX-2, kinases) and receptor binding (e.g., GABAA_A) using:

  • In vitro assays : Fluorescence polarization for binding affinity (IC50_{50} determination).
  • Cell-based assays : Anti-inflammatory activity via IL-6/IL-1β ELISA in macrophages.
  • Dose-response curves : 3-4 log concentrations to calculate EC50_{50}/IC50_{50} values. Positive controls (e.g., aspirin for COX inhibition) are mandatory .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and regioselectivity in pyrazole ring formation. Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2_2). ICReDD’s workflow integrates computational screening with high-throughput experimentation to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and reagent batches.
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models.
  • Structural validation : Confirm compound identity via LC-MS in each study to rule out degradation .

Q. How does substituent variation (e.g., pyridine vs. trifluoromethylpyridine) impact bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs systematically:

  • Pyridine substitution : 4-Pyridinyl enhances solubility vs. 2-trifluoromethylpyridinyl (lipophilic).
  • Isopropyl vs. cyclopropyl : Bulkier groups may improve metabolic stability.
  • Assay design : Parallel screening of analogs under identical conditions (e.g., MIC against S. aureus). Tabulated data example:
SubstituentCOX-2 IC50_{50} (nM)Solubility (mg/mL)
Pyridin-4-yl15 ± 20.8
5-Trifluoromethylpyridin-2-yl8 ± 10.3

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer : Key factors include:

  • Mixing efficiency : Use baffled reactors to ensure homogeneity in exothermic steps (e.g., cyclocondensation).
  • Temperature control : Jacketed reactors with PID controllers for precise thermal management.
  • Catalyst recovery : Fixed-bed reactors with Pd/C catalysts for continuous flow systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

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